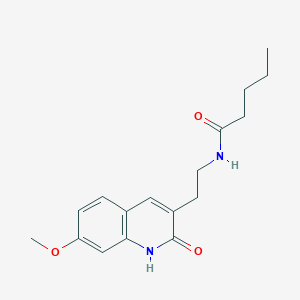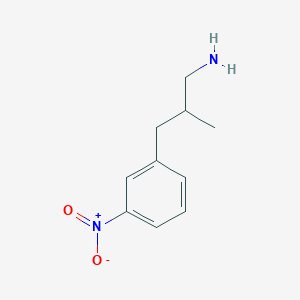![molecular formula C10H14F2S B2524573 (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol CAS No. 2551118-66-0](/img/structure/B2524573.png)
(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9,9-Difluorodispiro[303514]nonan-7-yl)methanethiol is a chemical compound with the molecular formula C10H14F2S It is characterized by its unique dispiro structure, which includes two fluorine atoms and a methanethiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the dispiro structure through a series of cyclization reactions, followed by the introduction of fluorine atoms and the methanethiol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ more efficient and cost-effective processes, including continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the disulfide back to the thiol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these transformations.
Major Products Formed
Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with proteins and enzymes are of particular interest for understanding biochemical pathways and developing new pharmaceuticals.
Medicine
In medicine, this compound has potential applications in drug development. Its unique properties may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find use in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The fluorine atoms can influence the compound’s lipophilicity and binding affinity, modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol include:
- (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine
- (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanol
Uniqueness
The uniqueness of this compound lies in its combination of a dispiro structure with fluorine atoms and a thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(9,9-difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2S/c11-10(12)8(2-1-3-8)9(10)4-7(5-9)6-13/h7,13H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFJXOYOVBDIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(C2(F)F)CC(C3)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2524496.png)


![(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2524500.png)
![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2524501.png)




![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2524511.png)
![2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide](/img/structure/B2524512.png)

